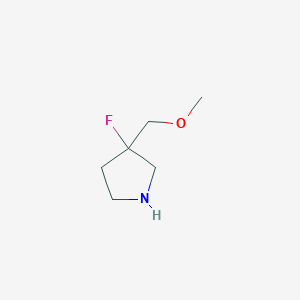

3-Fluoro-3-(methoxymethyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-3-(methoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c1-9-5-6(7)2-3-8-4-6/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWAJKNTOFNEJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCNC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Fluoro-3-(methoxymethyl)pyrrolidine molecular weight

An In-depth Technical Guide to 3-Fluoro-3-(methoxymethyl)pyrrolidine: A Privileged Scaffold for Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, pKa, binding affinity, and membrane permeability.[1][2] When this powerful tool is applied to privileged structures—scaffolds known to interact with a wide range of biological targets—the potential for discovering novel therapeutics increases significantly. The pyrrolidine ring is one such preeminent scaffold, prized for its three-dimensional architecture and its prevalence in numerous FDA-approved drugs.[3][4]

This guide focuses on This compound , a molecule that elegantly combines the benefits of both the fluorine atom and the pyrrolidine core. As a functionalized building block, it offers medicinal chemists a versatile entry point for creating sophisticated molecular architectures. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its physicochemical properties, a robust synthetic strategy, and its strategic application in drug discovery programs.

Core Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental characteristics is the foundation of its successful application. This compound is a chiral compound featuring a quaternary stereocenter at the C3 position, which is substituted with both a fluorine atom and a methoxymethyl group. These features impart specific properties that are highly desirable in drug design. The fluorine atom acts as a bioisostere for a hydrogen atom or a hydroxyl group but with profoundly different electronic effects, often enhancing metabolic stability by blocking sites of oxidative metabolism.

The key quantitative and identifying data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂FNO | [5] |

| Molecular Weight | 133.16 g/mol | [5] |

| CAS Number | 1567070-60-3 | [5][6][7] |

| Canonical SMILES | COCC1(CCNC1)F | [5] |

| InChIKey | BWWAJKNTOFNEJZ-UHFFFAOYSA-N | [5] |

| Topological Polar Surface Area | 21.3 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Complexity | 99.1 | [5] |

| Hydrochloride Salt FW | 169.63 g/mol | [8][9] |

| Hydrochloride Salt CAS | 1637399-32-6 | [8][9] |

Strategic Synthesis and Quality Control

The efficient synthesis of fluorinated pyrrolidines is a subject of significant research. Based on established methodologies for similar structures, a highly effective and convergent approach is the [3+2] cycloaddition reaction between an azomethine ylide and a suitable fluoro-olefin .[10][11] This method is powerful because it constructs the core pyrrolidine ring in a single, often stereocontrolled, step.

Proposed Synthetic Workflow

A plausible retrosynthetic analysis points to the disconnection of the pyrrolidine ring into an azomethine ylide component and a fluorinated dipolarophile. The azomethine ylide can be generated in situ from the condensation of an α-amino acid ester (like methyl glycinate) and an aldehyde (e.g., formaldehyde).

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol

This protocol is a representative example based on established azomethine ylide chemistry and should be optimized for specific laboratory conditions.

Objective: To synthesize this compound via 1,3-dipolar cycloaddition.

Materials:

-

Methyl glycinate hydrochloride

-

Paraformaldehyde

-

Triethylamine (TEA)

-

2-fluoro-3-methoxyprop-1-ene (or other suitable fluorinated alkene)

-

Anhydrous Toluene

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

-

Ylide Generation: To a stirred suspension of methyl glycinate hydrochloride (1.0 eq) and paraformaldehyde (1.1 eq) in anhydrous toluene (15 mL/mmol) under an argon atmosphere, add triethylamine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C for 1 hour to facilitate the formation of the azomethine ylide. The mixture should become a clear solution.

-

Cycloaddition: Cool the mixture to room temperature. Add the fluorinated alkene (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Filter the mixture to remove triethylammonium chloride salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify by flash column chromatography on silica gel using a gradient elution system (e.g., 0% to 10% methanol in dichloromethane) to isolate the desired product.

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity, purity, and structure.

Quality Control Workflow

A rigorous quality control (QC) process is essential to validate the integrity of the synthesized compound. This ensures that downstream experiments in a drug discovery pipeline are based on reliable material.

Caption: A self-validating quality control workflow for synthesized compounds.

Strategic Value in Medicinal Chemistry

The true value of this compound lies in the synergistic combination of its structural components. Each part of the molecule addresses a specific challenge in drug design, making it a highly strategic building block.

-

Pyrrolidine Core: Provides a saturated, sp³-rich scaffold that allows for three-dimensional exploration of chemical space, often leading to improved selectivity and better physicochemical properties compared to flat, aromatic systems.[3][4]

-

Tertiary Fluorine: Introduces metabolic stability by shielding the adjacent C-H bonds from enzymatic oxidation (e.g., by Cytochrome P450 enzymes). It also lowers the pKa of the pyrrolidine nitrogen, which can be crucial for tuning compound solubility, cell permeability, and off-target liability (e.g., hERG binding).[1]

-

Methoxymethyl Group: This group adds a polar, hydrogen bond-accepting feature without introducing an acidic proton, which can be used to form key interactions with a target protein. Its flexibility allows it to adopt multiple conformations to optimize binding.

Caption: Relationship between molecular features and drug discovery advantages.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are paramount.

-

Safety: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.

-

Storage: Based on supplier recommendations, this compound should be stored at room temperature, preferably under an inert atmosphere like argon to prevent potential degradation from atmospheric moisture or oxygen.[12]

-

Stability: The C-F bond is exceptionally strong, making the compound generally stable. However, the secondary amine of the pyrrolidine ring is nucleophilic and can react with strong electrophiles.

Conclusion

This compound is more than just another chemical building block; it is a highly engineered scaffold that addresses multiple objectives in modern drug design. By providing a three-dimensional pyrrolidine core, a metabolically robustifying fluorine atom, and a functional methoxymethyl handle, it equips medicinal chemists with a powerful tool to develop novel therapeutics with potentially superior pharmacokinetic and pharmacodynamic profiles. Its logical and accessible synthesis via [3+2] cycloaddition further enhances its utility in discovery campaigns. As the demand for sp³-rich, functionally dense, and metabolically stable compounds continues to grow, molecules like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

-

Cenmed Enterprises. This compound hydrochloride (C007B-469640). Available from: [Link]

-

PubChem. 3-Fluoro-5-(methoxymethyl)-1,2-dimethylpyrrolidine | C8H16FNO | CID 153584576. Available from: [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

Aladdin-F629720 - 迈瑞达. This compound. Available from: [Link]

-

PubChem. 3-Fluoro-3-(methanesulfonylmethyl)pyrrolidine | C6H12FNO2S | CID 84657960. Available from: [Link]

-

PubChem. 3-Fluoro-5-(pyrrolidin-3-ylmethoxymethyl)pyridine | C11H15FN2O. Available from: [Link]

-

PubChem. (R)-2-(4-Fluoro-3-methoxyphenyl)pyrrolidine | C11H14FNO | CID 53372986. Available from: [Link]

-

University of Iowa. Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. Available from: [Link]

-

Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

-

National Institutes of Health (NIH). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. Available from: [Link]

-

Organic Syntheses. 3-pyrroline - Organic Syntheses Procedure. Available from: [Link]

-

PubChem. (R)-3-(Methoxymethyl)pyrrolidine | C6H13NO | CID 26192479. Available from: [Link]

-

Royal Society of Chemistry. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]

-

Royal Society of Chemistry. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing). Available from: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Page loading... [wap.guidechem.com]

- 6. 1567070-60-3|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 1567070-60-3 [chemicalbook.com]

- 8. This compound hydrochloride 97% | CAS: 1637399-32-6 | AChemBlock [achemblock.com]

- 9. cenmed.com [cenmed.com]

- 10. Research Portal [iro.uiowa.edu]

- 11. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. This compound - CAS:1567070-60-3 - 北京迈瑞达科技有限公司 [mreda.com.cn]

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-3-(methoxymethyl)pyrrolidine

Introduction: The Significance of Fluorinated Pyrrolidines in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine atoms into organic molecules can profoundly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, fluorinated pyrrolidines have emerged as highly sought-after building blocks in the development of novel therapeutics.[2][3] 3-Fluoro-3-(methoxymethyl)pyrrolidine, a molecule featuring a quaternary stereocenter with both a fluorine atom and a methoxymethyl group, represents a valuable yet synthetically challenging target. This guide provides a comprehensive overview of a plausible and robust synthetic pathway to this compound, designed for researchers and professionals in drug development.

Strategic Approach to the Synthesis

The synthesis of this compound necessitates a carefully planned multi-step sequence. A logical and efficient strategy commences with a readily available pyrrolidine precursor, followed by the sequential introduction of the methoxymethyl and fluoro substituents at the C3 position. This approach allows for controlled functionalization and purification at each stage. The proposed pathway begins with the commercially available N-Boc-3-hydroxypyrrolidine and proceeds through the formation of a key tertiary alcohol intermediate, which is subsequently fluorinated.

Proposed Synthesis Pathway

The proposed synthetic route is a four-step process starting from N-Boc-3-hydroxypyrrolidine:

-

Oxidation of N-Boc-3-hydroxypyrrolidine to N-Boc-3-pyrrolidinone.

-

Nucleophilic addition of a methoxymethyl organometallic reagent to the ketone to form N-Boc-3-hydroxy-3-(methoxymethyl)pyrrolidine.

-

Deoxofluorination of the tertiary alcohol to yield N-Boc-3-fluoro-3-(methoxymethyl)pyrrolidine.

-

Deprotection of the Boc group to afford the final product, this compound.

Sources

An In-depth Technical Guide to 3-Fluoro-3-(methoxymethyl)pyrrolidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy for enhancing a compound's metabolic stability, binding affinity, and pharmacokinetic profile. The pyrrolidine scaffold, a ubiquitous motif in numerous natural products and synthetic drugs, is a prime candidate for such modifications. This technical guide provides a comprehensive overview of 3-Fluoro-3-(methoxymethyl)pyrrolidine, a fluorinated pyrrolidine derivative with potential applications in medicinal chemistry and drug discovery. This document will detail its physicochemical properties, propose a robust synthetic route, and discuss its potential applications, offering a valuable resource for researchers in the field.

Synthesis of this compound

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound involves the introduction of the methoxymethyl group, followed by fluorination and deprotection.

The Discovery of Novel Fluorinated Pyrrolidine Scaffolds: A Technical Guide for Medicinal Chemists

Introduction: The Strategic Convergence of Fluorine and the Pyrrolidine Ring

In the landscape of modern drug discovery, the pyrrolidine ring stands out as a "privileged scaffold," a structural motif frequently found in both natural products and FDA-approved pharmaceuticals.[1][2][3] Its non-planar, sp³-hybridized nature provides an ideal framework for exploring three-dimensional chemical space, a critical factor for achieving high target affinity and selectivity.[3] When this versatile scaffold is strategically augmented with fluorine, an element with unique and powerful electronic properties, the potential for transformative drug design emerges.

The incorporation of fluorine into drug candidates can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[4][5] Judicious fluorination can enhance metabolic stability, modulate pKa, increase membrane permeability, and improve binding affinity.[5][6][7][8] These benefits have led to a surge in the development of fluorinated pharmaceuticals, with approximately 20% of recently approved drugs containing fluorine.[9] This guide provides a comprehensive technical overview for researchers and drug development professionals on the discovery of novel fluorinated pyrrolidine scaffolds, from synthetic strategy to final characterization.

Chapter 1: The Foundational Logic—Why Fluorinate Pyrrolidines?

The decision to introduce fluorine is a strategic one, aimed at overcoming specific challenges in drug development. The strong carbon-fluorine bond and the high electronegativity of fluorine impart several beneficial effects.

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[9][10] Fluorinating a "metabolic soft spot" can block unwanted metabolism, thereby increasing the drug's half-life and bioavailability.[9][10][11]

-

Modulation of Basicity (pKa): The potent electron-withdrawing nature of fluorine can significantly lower the pKa of nearby amines, a common feature in pyrrolidine-based drugs. This modulation can be crucial for optimizing a drug's solubility, absorption, and off-target activity (e.g., hERG channel binding).

-

Conformational Control: Fluorine substitution can influence the puckering of the pyrrolidine ring. For instance, trans-4-fluoroproline favors an exo pucker, while cis-4-fluoroproline prefers an endo conformation.[3] This conformational locking can pre-organize the scaffold for optimal binding to its biological target.[3]

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions within a protein binding pocket, including dipole-dipole interactions and weak hydrogen bonds, enhancing target affinity.

The interplay of these factors provides a compelling rationale for the synthesis of novel fluorinated pyrrolidine libraries.

Caption: Logic diagram illustrating how fluorine's properties, when combined with a pyrrolidine scaffold, lead to improved pharmacological outcomes.

Chapter 2: Core Synthetic Strategies

The synthesis of fluorinated pyrrolidines can be broadly categorized into two approaches: late-stage fluorination of an existing pyrrolidine ring and de novo synthesis from fluorinated building blocks. The choice of strategy depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

2.1 Late-Stage Fluorination: Deoxyfluorination of Hydroxypyrrolidines

One of the most direct methods to introduce fluorine is the deoxofluorination of a hydroxyl group on a pre-formed pyrrolidine scaffold, such as hydroxyproline. This nucleophilic substitution typically proceeds with inversion of stereochemistry (SN2 mechanism).[10]

Common Deoxyfluorination Reagents:

| Reagent | Acronym | Key Characteristics | Safety/Handling Considerations |

| Diethylaminosulfur Trifluoride | DAST | Widely used, effective for many substrates. | Thermally unstable; potential for detonation at elevated temperatures. Must be stored cold. |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | More thermally stable than DAST. | Hydrolyzes rapidly; generates HF. |

| 2-Pyridinesulfonyl Fluoride | PyFluor | High chemoselectivity, reduced elimination byproducts, thermally stable solid. | Air and moisture stable, offering a significant safety advantage over DAST. |

Experimental Protocol: Deoxyfluorination of N-Boc-trans-4-hydroxy-L-proline Methyl Ester

This protocol describes a typical deoxyfluorination using the thermally stable and selective reagent, PyFluor.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM), approximately 0.1 M concentration.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add PyFluor (1.5 eq) portion-wise, followed by the slow, dropwise addition of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the desired N-Boc-cis-4-fluoro-L-proline methyl ester.

2.2 Electrophilic Fluorination

For substrates that can form a stable carbanion or enolate, electrophilic fluorination is a powerful strategy. This involves treating a nucleophilic carbon center with an electrophilic "F+" source.[12] Reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used.[12][13] This approach is particularly effective for fluorinating the α-position of pyrrolidinones.[14]

Experimental Protocol: α-Fluorination of a Pyrrolidinone

-

Setup: To a flame-dried flask under an inert atmosphere, add the N-protected pyrrolidin-2-one (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) to generate the enolate. Stir for 1 hour at -78 °C.

-

Fluorination: In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI) (1.2 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.

-

Reaction & Quench: Stir at -78 °C for 2-4 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup & Purification: Warm the mixture to room temperature, extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

2.3 De Novo Synthesis: Cycloaddition Strategies

Building the ring from acyclic, fluorinated precursors offers excellent control over substituent placement. The 1,3-dipolar cycloaddition of an azomethine ylide with a fluorinated alkene is a highly efficient method for constructing densely functionalized fluorinated pyrrolidines.[15][16]

Caption: Workflow for the catalytic asymmetric 1,3-dipolar cycloaddition to synthesize chiral fluorinated pyrrolidines.

This strategy allows for the creation of complex scaffolds with multiple stereocenters, including a fluorinated quaternary center, often with high diastereo- and enantioselectivity.[15][16]

Chapter 3: In-Depth Characterization and Analysis

The unambiguous characterization of novel fluorinated compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is the most powerful tool for this purpose.

3.1 The Power of ¹⁹F NMR Spectroscopy

¹⁹F NMR offers several distinct advantages for characterizing these scaffolds:[17]

-

High Sensitivity & 100% Natural Abundance: The ¹⁹F nucleus is as sensitive as ¹H, allowing for rapid data acquisition.

-

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, leading to excellent signal dispersion and minimal resonance overlap, even in complex mixtures.[17][18]

-

No Background Signal: The absence of endogenous fluorinated compounds in biological systems means there is no background noise, making it ideal for in-vitro studies.[17][19]

-

Spin-Spin Coupling: ¹⁹F nuclei couple to ¹H and ¹³C nuclei, providing valuable structural information about the fluorine's local environment.

Key ¹⁹F NMR Parameters for a Novel 4-Fluoropyrrolidine:

| Parameter | Typical Value | Information Gained |

| Chemical Shift (δ) | -160 to -240 ppm (vs. CFCl₃) | Electronic environment of the C-F bond. |

| ¹JCF Coupling | 160 - 250 Hz | Direct one-bond coupling to the attached carbon. |

| ²JHF Coupling | 15 - 50 Hz | Two-bond (geminal) coupling to protons on the same carbon. |

| ³JHF Coupling | 5 - 30 Hz | Three-bond (vicinal) coupling; dependent on dihedral angle (Karplus relationship). |

3.2 A Self-Validating Analytical Workflow

A robust characterization workflow ensures the identity and purity of the novel scaffold.

Caption: A self-validating workflow for the purification and structural confirmation of a novel fluorinated pyrrolidine scaffold.

-

¹H & ¹³C NMR: Confirm the carbon-hydrogen framework of the pyrrolidine ring.

-

¹⁹F NMR: Directly observes the fluorine atom, confirming its successful incorporation and providing information about its environment.[17][20]

-

HRMS: Provides an exact mass measurement, confirming the elemental composition of the molecule.

-

2D NMR (COSY, HSQC, HMBC): Used to definitively assign all proton and carbon signals and confirm connectivity, especially for complex substitution patterns.

Chapter 4: Applications in Drug Discovery

Fluorinated pyrrolidines are integral to a wide range of therapeutic areas. The strategic placement of fluorine can lead to compounds with superior efficacy, selectivity, and pharmacokinetic profiles.

-

Central Nervous System (CNS) Agents: The pyrrolidine scaffold is common in CNS drugs. Fluorination can enhance blood-brain barrier (BBB) permeability by masking polar groups and increasing lipophilicity, while also preventing metabolic degradation by brain enzymes.

-

Enzyme Inhibitors: Pyrrolidine derivatives are potent inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and N-acylethanolamine acid amidase (NAAA).[21] Fluorine can be used to fine-tune binding interactions or to act as a bioisostere for a hydroxyl group, altering hydrogen bonding networks within the active site.

-

Antiviral and Antibacterial Agents: The pyrrolidine core is found in numerous antimicrobial agents.[21] Fluorine substitution can block metabolic pathways essential for viral or bacterial replication or enhance the compound's ability to penetrate the cell wall.

-

PET Imaging: The isotope Fluorine-18 (¹⁸F) is a positron emitter used extensively in Positron Emission Tomography (PET) imaging.[5][22] Novel fluorinated pyrrolidine scaffolds can be developed as ¹⁸F-labeled radiotracers to visualize and quantify biological processes in vivo, aiding in both diagnostics and drug development.[8][22]

Conclusion and Future Outlook

The synthesis of novel fluorinated pyrrolidine scaffolds represents a powerful and validated strategy in modern medicinal chemistry. By combining the three-dimensional versatility of the pyrrolidine ring with the unique physicochemical properties of fluorine, chemists can design molecules with enhanced drug-like properties. Advances in synthetic methodologies, particularly in asymmetric and late-stage fluorination, continue to expand the accessible chemical space.[13] The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and enabled by robust analytical techniques like ¹⁹F NMR, will undoubtedly lead to the discovery of the next generation of innovative therapeutics.

References

-

Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885–1892. Available at: [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The top 200 drugs of 2012. Journal of Chemical Education, 91(6), 758-765. Available at: [Link]

-

Dalvit, C., & Vulpetti, A. (2019). ¹⁹F NMR in fragment-based drug discovery: a powerful tool for hit screening and validation. Drug Discovery Today, 24(9), 1855-1863. Available at: [Link]

-

Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a close look on the recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

-

Priya, A., Kumar, M. N., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. Available at: [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]

-

Lu, Y., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6598. Available at: [Link]

-

Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249279. Available at: [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Available at: [Link]

-

Davis, C. R., et al. (1998). Electrophilic fluorination of pyroglutamic acid derivatives: application of substrate-dependent reactivity and diastereoselectivity to the synthesis of optically active 4-fluoroglutamic acids. The Journal of Organic Chemistry, 63(21), 7593–7601. Available at: [Link]

-

Begum, M. N., & Kumar, S. (2022). The role of fluorine in medicinal chemistry. Journal of Drug Delivery and Therapeutics, 12(4-S), 183-188. Available at: [Link]

-

Pfizer, Inc. (2019). Process development of a fluorinated-pyrrolidine analogue. Organic Process Research & Development, 23(9), 1936-1944. Available at: [Link]

-

Wang, Y., et al. (2021). Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines (exo and exo′) Based on the Cu(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry, 86(13), 8899–8909. Available at: [Link]

-

Gouverneur, V., et al. (2021). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 13(1), 123-129. Available at: [Link]

-

Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. John Wiley & Sons. Available at: [Link]

-

Tressler, C. M., & Zondlo, N. J. (2023). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Organic Letters, 25(30), 5625–5629. Available at: [Link]

-

Gouverneur, V., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry – A European Journal, 18(41), 13126-13132. Available at: [Link]

-

Singh, R. P., & Shree, V. (2024). Recent Advances on Fluorine Chemistry. Molecules, 29(15), 3467. Available at: [Link]

-

Hypha Discovery. (n.d.). Deoxyfluorination. Retrieved January 20, 2026, from [Link]

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Retrieved January 20, 2026, from [Link]

-

Kazakova, A. V., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(18), 6689. Available at: [Link]

-

Wikipedia contributors. (2023). Electrophilic fluorination. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

-

Ciulla, M., et al. (2025). Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available at: [Link]

-

Gouverneur, V., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry, 18(41), 13126-32. Available at: [Link]

-

Conti, M., & Eriksson, L. (2016). Physics of pure and non-pure positron emitters for PET: a review and a discussion. EJNMMI Physics, 3(1), 8. Available at: [Link]

-

Lin, C.-C., et al. (2005). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 70(18), 7193–7201. Available at: [Link]

-

Kirk, K. L. (2008). Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 129(10), 879-889. Available at: [Link]

-

Petrucci, R., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 756. Available at: [Link]

-

Schoenebeck, F., et al. (2017). Deoxyfluorination of Carboxylic Acids. Journal of the American Chemical Society, 139(29), 9873–9876. Available at: [Link]

-

Combettes, L. E., et al. (2012). Synthesis of 3‐Fluoropyrrolidines and 4‐Fluoropyrrolidin‐2‐ones from Allylic Fluorides. Chemistry – A European Journal, 18(41), 13126-13132. Available at: [Link]

-

Bräse, S., et al. (2009). The chemistry of organofluorine compounds. Beilstein Journal of Organic Chemistry, 5, 43. Available at: [Link]

-

Hypha Discovery. (n.d.). Deoxyfluorination. Retrieved January 20, 2026, from [Link]

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Retrieved January 20, 2026, from [Link]

Sources

- 1. Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. inhancetechnologies.com [inhancetechnologies.com]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. mdpi.com [mdpi.com]

- 12. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 13. Recent Advances on Fluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrophilic fluorination of pyroglutamic acid derivatives: application of substrate-dependent reactivity and diastereoselectivity to the synthesis of optically active 4-fluoroglutamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers [mdpi.com]

- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 19Flourine NMR [chem.ch.huji.ac.il]

- 19. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 19 F-centred NMR analysis of mono-fluorinated compounds: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 21. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 22. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Use of Fluorinated Heterocycles in Drug Discovery

Foreword: The Indispensable Role of Fluorine in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, few elements have had as profound an impact as fluorine.[1][2] Its strategic incorporation into heterocyclic scaffolds—the structural backbone of a vast majority of bioactive molecules—has become a cornerstone of medicinal chemistry.[3][4] Approximately 25% of all pharmaceuticals currently on the market contain fluorinated heterocycles, a testament to their critical role in addressing diverse therapeutic needs.[3] This guide provides an in-depth exploration of the multifaceted roles of fluorinated heterocycles, offering insights into how the unique properties of fluorine can be leveraged to overcome common challenges in drug development, from enhancing metabolic stability to optimizing target engagement.

Part 1: The Unique Physicochemical Properties of Fluorine

Fluorine's remarkable influence in drug design stems from a combination of its fundamental properties:

-

High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive effect, significantly altering the electron distribution within a molecule.[5][6]

-

Small Atomic Size: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere for hydrogen with minimal steric perturbation.[5][7][8]

-

Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage.[2][3][5]

These characteristics are not merely theoretical curiosities; they are potent tools that medicinal chemists can deploy to fine-tune the properties of drug candidates.

Part 2: Strategic Applications of Fluorination in Heterocyclic Scaffolds

The introduction of fluorine into a heterocyclic molecule can profoundly influence its pharmacokinetic and pharmacodynamic profiles.

Modulating Physicochemical Properties

Metabolic Stability: A primary application of fluorination is to block metabolic "soft spots."[5][7][9] Lipophilic molecules are often susceptible to oxidation by cytochrome P450 enzymes.[7] Replacing a metabolically labile C-H bond with a robust C-F bond can effectively prevent this oxidation, thereby increasing the drug's half-life and bioavailability.[2][7]

Figure 1: Fluorination blocks metabolic oxidation by CYP450 enzymes.

Lipophilicity (LogP/LogD): The effect of fluorine on lipophilicity is highly context-dependent. While single fluorine substitutions often slightly increase lipophilicity, the introduction of fluoroalkyl groups like trifluoromethyl (CF3) can significantly enhance it.[10] This modulation is crucial for optimizing a drug's ability to cross cell membranes and reach its target.[2][8]

| Substituent | Change in LogP (Approximate) | Rationale |

| -F | +0.1 to +0.3 | Increased hydrophobicity of the C-F bond compared to C-H. |

| -CF3 | +0.5 to +1.0 | Strong hydrophobic and electron-withdrawing properties.[10] |

| -CHF2 | +0.2 to +0.5 | Intermediate between -F and -CF3. |

| -CH2F | +0.0 to +0.2 | Modest increase in lipophilicity. |

Table 1: Impact of Common Fluorine-Containing Substituents on Lipophilicity.

pKa Modulation: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby basic functional groups, such as amines in heterocyclic rings.[6][7][9] This reduction in basicity can improve oral bioavailability by increasing the proportion of the neutral, membrane-permeable form of the drug in the gastrointestinal tract.[4][7]

Enhancing Target Binding and Selectivity

Fluorine's unique electronic properties can also be exploited to enhance a drug's interaction with its biological target.

-

Favorable Interactions: The polarized C-F bond can participate in favorable dipole-dipole and electrostatic interactions with protein residues in the binding pocket.[5]

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, stabilizing the bioactive conformation required for optimal target binding.[1][5] This is often attributed to the gauche effect, where polar C-F bonds favor specific dihedral angles relative to other polar groups.[5]

Figure 2: Fluorine can lock a molecule into its bioactive conformation.

Part 3: Synthetic Methodologies for Fluorinated Heterocycles

The synthesis of fluorinated heterocycles presents unique challenges, but a variety of methods have been developed to introduce fluorine into these scaffolds.[11][12]

-

Nucleophilic Fluorination: This involves the reaction of a nucleophilic fluoride source (e.g., KF, CsF) with an electrophilic substrate. Deoxyfluorination of phenols is a practical method for nucleophilic arene fluorination.[13]

-

Electrophilic Fluorination: Reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are commonly used to deliver an electrophilic fluorine atom to electron-rich substrates.[14]

-

Use of Fluorinated Building Blocks: A common strategy involves starting with a commercially available fluorinated precursor and building the heterocyclic ring around it.[4][15]

Experimental Protocol: Electrophilic Fluorination of a Pyridine Derivative

This protocol describes a general procedure for the C-H fluorination of a pyridine derivative using silver(II) fluoride (AgF2), a method noted for its practicality in fluorinating heterocycles.[13]

Objective: To introduce a fluorine atom at a specific position on a pyridine ring to enhance metabolic stability.

Materials:

-

Pyridine derivative (1.0 mmol)

-

Silver(II) fluoride (AgF2) (1.2 mmol)

-

Anhydrous acetonitrile (10 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry, inert atmosphere-flushed round-bottom flask, add the pyridine derivative (1.0 mmol) and anhydrous acetonitrile (10 mL).

-

Stir the solution at room temperature until the starting material is fully dissolved.

-

Carefully add AgF2 (1.2 mmol) to the reaction mixture in one portion. Caution: AgF2 is a strong oxidizing agent and should be handled with care.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired fluorinated pyridine derivative.

Self-Validation: The identity and purity of the final product should be confirmed by 1H NMR, 19F NMR, and high-resolution mass spectrometry (HRMS) to ensure the regioselective incorporation of the fluorine atom.

Part 4: Case Studies of Successful Fluorinated Heterocyclic Drugs

The strategic application of fluorination is evident in numerous blockbuster drugs.

-

Fluoroquinolone Antibiotics (e.g., Ciprofloxacin): The introduction of a fluorine atom at the C-6 position of the quinolone scaffold dramatically enhanced DNA gyrase binding affinity and broadened the antibacterial spectrum.[1][8]

-

Celecoxib (Celebrex): This non-steroidal anti-inflammatory drug (NSAID) features a trifluoromethyl group on a pyrazole ring. The CF3 group contributes to its selective inhibition of the COX-2 enzyme and improves its pharmacokinetic profile.[3]

-

Fluoxetine (Prozac): The para-trifluoromethyl group in fluoxetine increases its lipophilicity, facilitating its penetration into the central nervous system to effectively inhibit the serotonin transporter.[1] This group also enhances oral absorption and metabolic resistance.[1]

Part 5: Challenges and Future Perspectives

While the benefits of fluorination are well-established, challenges remain. The synthesis of complex fluorinated molecules can be difficult, and in some cases, the C-F bond can be metabolically cleaved, leading to the release of fluoride ions and potential toxicity.[11][16]

Future research will likely focus on the development of more efficient and selective late-stage fluorination methods, allowing for the introduction of fluorine at a later stage in the synthetic sequence.[4] Additionally, a deeper understanding of the toxicology of fluorinated compounds is necessary to ensure the continued safe and effective use of this powerful tool in drug discovery.[16]

Conclusion

The judicious incorporation of fluorine into heterocyclic scaffolds is a powerful and versatile strategy in modern drug discovery. By understanding the fundamental principles of how fluorine modulates the physicochemical and biological properties of molecules, medicinal chemists can design safer and more effective medicines to address a wide range of human diseases.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines - International Journal of Pharmaceutical Sciences. (n.d.).

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. (n.d.).

- Full article: The role of fluorine in medicinal chemistry. (n.d.).

- Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem. (2025, September 3).

- Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. (2025, August 6).

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed. (2021, November).

- Microwave-assisted Synthesis of Fluorinated Heterocycles - Bentham Science Publishers. (2022, December 1).

- Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (n.d.).

- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.).

- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry - ACS Publications. (n.d.).

- The Importance of Fluorinated Heterocycles in Drug Design. (n.d.).

- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - MDPI. (n.d.).

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - Taylor & Francis Online. (n.d.).

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - MDPI. (n.d.).

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023, April 13).

- Key developments in fluorinated heterocycles - Taylor & Francis. (2025, March 6).

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC - PubMed Central. (n.d.).

- Key developments in fluorinated heterocycles - Taylor & Francis Online. (2025, March 3).

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (2025, November 6).

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC - NIH. (n.d.).

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. (n.d.).

- Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF - ResearchGate. (2025, August 9).

- Application of Bioisosteres in Drug Design. (2012, May 7).

- A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Request PDF - ResearchGate. (n.d.).

- Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol - ResearchGate. (2025, August 10).

- Current Trends in Practical Fluorination Chemistry - Thermo Fisher Scientific. (n.d.).

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).

- Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates - Benchchem. (n.d.).

- Fluorinated Heterocycles - ResearchGate. (2025, August 10).

- Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A. (2025, July 31).

- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (n.d.).

- The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024, February 27).

- Special properties of fluorine compounds. (2025, September 27).

- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20).

- Physicochemical properties of fluorine-containing saturated (hetero)cycles - YouTube. (2023, July 25).

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. benthamdirect.com [benthamdirect.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Strategic Use of Fluorine in Modulating the Biological Activity of Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the pyrrolidine scaffold represents a powerful approach in modern medicinal chemistry. This guide provides an in-depth analysis of how fluorine's unique properties can be leveraged to modulate the biological activity of pyrrolidine-containing molecules. By examining the effects of fluorination on physicochemical properties, conformational preferences, metabolic stability, and target engagement, this document serves as a technical resource for the rational design of novel therapeutics. Case studies and experimental considerations are presented to offer field-proven insights for drug development professionals.

Introduction: The Confluence of Two Privileged Moieties

The pyrrolidine ring is a ubiquitous scaffold in a multitude of biologically active natural products and FDA-approved drugs.[1][2] Its prevalence stems from its three-dimensional sp³-hybridized nature, which allows for the exploration of a wider pharmacophore space compared to flat, aromatic systems.[3] The pyrrolidine nucleus is a key structural component in drugs spanning various therapeutic areas, including antivirals, antihypertensives, and central nervous system agents.[1][4]

Concurrently, fluorine has emerged as a "magic bullet" in drug design.[5] Its introduction into a drug candidate can profoundly influence a range of properties critical for therapeutic success, including metabolic stability, membrane permeability, and binding affinity.[6][7] Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to the transformative potential of this element in medicinal chemistry.[5]

This guide explores the synergistic potential of combining these two privileged moieties, focusing on how the targeted placement of fluorine on the pyrrolidine ring can be used to fine-tune biological activity and overcome common drug development hurdles.

The Impact of Fluorination on the Physicochemical Properties of Pyrrolidines

The introduction of fluorine onto the pyrrolidine ring induces significant and predictable changes in key physicochemical parameters that govern a molecule's pharmacokinetic and pharmacodynamic profile.

Basicity (pKa)

Fluorine's high electronegativity exerts a potent electron-withdrawing inductive effect, which can substantially lower the pKa of the pyrrolidine nitrogen.[8] This reduction in basicity can be highly advantageous. A lower pKa can mitigate unwanted interactions with acidic off-targets, such as hERG ion channels, and can enhance oral bioavailability by increasing the proportion of the neutral, more membrane-permeable form of the drug at physiological pH.[8]

Lipophilicity (LogP)

The effect of fluorination on lipophilicity is nuanced. While a single fluorine atom is more lipophilic than a hydrogen atom, the introduction of multiple fluorine atoms or fluoroalkyl groups can have varied effects depending on the molecular context.[5][6] Strategic fluorination can be employed to modulate a compound's LogP to fall within the optimal range for oral absorption and cell permeability, often referred to as "drug-like" space.

| Property | Non-Fluorinated Pyrrolidine | Fluorinated Pyrrolidine | Rationale for Change | Citation |

| pKa of Nitrogen | Higher | Lower | Strong electron-withdrawing effect of fluorine. | [8] |

| Lipophilicity (LogP) | Varies | Generally Increased | The lipophilic nature of the fluorine atom. | [5][6] |

Conformational Control: The Role of Stereoelectronic Effects

Fluorine's influence extends beyond simple physicochemical modulation to the intricate control of the pyrrolidine ring's conformation, a phenomenon largely governed by stereoelectronic effects.[9]

Pyrrolidine Ring Pucker

The five-membered pyrrolidine ring is not planar and exists in a state of "pseudorotation" between various envelope and twisted conformations.[3] The substitution of fluorine at the C3 or C4 position can significantly bias this equilibrium. For instance, in 4-fluoroprolines, the strong inductive effect of the fluorine atom enforces a particular pucker on the pyrrolidine ring.[10][11] This conformational locking can pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity to its biological target.[12]

The Gauche Effect

The preference for a gauche conformation between fluorine and an adjacent electronegative atom or group is a well-documented stereoelectronic phenomenon.[13] In fluorinated pyrrolidines, this "gauche effect" can stabilize specific ring puckers.[13][14] For example, studies on 3-fluoropyrrolidines have demonstrated that the gauche effect stabilizes Cγ-exo conformations.[13] This predictable control over conformation is a powerful tool for rational drug design.

Caption: Logical flow of how fluorine substitution influences binding affinity.

Enhancing Metabolic Stability

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[5][6]

Blocking Metabolic Hotspots

The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[15][16] By strategically placing fluorine atoms at metabolically labile positions on the pyrrolidine ring or its substituents, chemists can block these "metabolic hotspots" and prolong the drug's half-life.[5] For instance, replacing a hydrogen with a fluorine can prevent hydroxylation at that position.[15]

Modulating Enzyme-Substrate Interactions

Fluorination can also indirectly enhance metabolic stability by altering the electronic properties of the molecule, thereby making it a poorer substrate for metabolizing enzymes.[17][18] The electron-withdrawing nature of fluorine can deactivate adjacent aromatic rings towards oxidation.[15]

Case Study: Fluorinated Pyrrolidines in DPP-4 Inhibitors

A compelling example of the multifaceted role of fluorine in modulating the biological activity of pyrrolidines can be found in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. In a series of DPP-4 inhibitors, the stereochemistry of a fluorine atom on the pyrrolidine ring was found to stabilize either an endo or exo ring conformation, which in turn had a profound impact on the compound's potency.[19] This highlights how a single fluorine atom can exert precise control over the molecule's three-dimensional structure, leading to significant differences in biological activity.

Synthetic Strategies and Experimental Protocols

The synthesis of fluorinated pyrrolidines can be achieved through various methods, broadly categorized into two approaches: fluorination of a pre-existing pyrrolidine ring or construction of the ring from fluorinated building blocks.[20][21]

Protocol: Late-Stage Fluorination of a Pyrrolidine Derivative

This protocol outlines a general procedure for the deoxofluorination of a hydroxy-pyrrolidine derivative using a reagent such as diethylaminosulfur trifluoride (DAST).

Materials:

-

Hydroxy-pyrrolidine precursor

-

Anhydrous dichloromethane (DCM)

-

Diethylaminosulfur trifluoride (DAST)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the hydroxy-pyrrolidine precursor in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.1 equivalents) to the cooled solution.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-16 hours.

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the fluorinated pyrrolidine.

Self-Validation: The success of the fluorination can be confirmed by ¹⁹F NMR spectroscopy, which will show a characteristic signal for the newly introduced fluorine atom. Mass spectrometry will also confirm the increase in molecular weight corresponding to the substitution of a hydroxyl group with a fluorine atom.

Caption: Workflow for the deoxofluorination of a hydroxy-pyrrolidine.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the pyrrolidine scaffold is a well-established and powerful strategy in drug discovery.[6] Fluorination provides a versatile toolkit for medicinal chemists to fine-tune a wide array of molecular properties, including basicity, lipophilicity, conformation, and metabolic stability. As our understanding of the subtle interplay between fluorine and biological systems continues to grow, and as new synthetic methodologies for the precise introduction of fluorine become available, the role of fluorinated pyrrolidines in the development of next-generation therapeutics is set to expand even further.[7] The rational application of the principles outlined in this guide will undoubtedly contribute to the discovery of safer and more effective medicines.

References

- Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 7(2b), 207.

- Cobb, A. J., & O'Hagan, D. (2004). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Journal of Fluorine Chemistry, 125(8), 1175-1186.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Levchenko, K., Virstiuk, I., Menshykova, D., & Pokhodylo, N. (2022). A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery. Synthesis, 54(22), 4945-4952.

- Li Petri, G., Contino, A., & Pavan, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4909.

- Pfund, E., & Lequeux, T. (2015). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Synthesis, 47(13), 1835-1852.

- Pal, R., Devi, N., & Singh, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100913.

- Campbell, N. H., Smith, D. L., Reszka, A. P., Neidle, S., & O'Hagan, D. (2011). β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry, 9(5), 1739-1741.

- Gupta, M. K. (2019). Role of Fluorine in Drug Design and Drug Action. Journal of Pharmaceutical Sciences and Research, 11(11), 3609-3615.

- Campbell, N. H., Smith, D. L., Reszka, A. P., Neidle, S., & O'Hagan, D. (2011). Supplementary Information: Fluorine in medicinal chemistry: β-Fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. The Royal Society of Chemistry.

- Horan, N. R., & Miller, S. J. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25.

- Poyraz, S., Kaya, R., & Çıkrıkçı, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1256317.

- Horan, N. R., & Miller, S. J. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25.

- Raines, R. T. (2015). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Request PDF.

- Hofman, G.-J., Ottoy, E., Light, M. E., Kieffer, B., Kuprov, I., Martins, J. C., Sinnaeve, D., & Linclau, B. (2018). Minimising conformational bias in fluoroprolines through vicinal difluorination.

- Pfund, E., & Lequeux, T. (2015). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Semantic Scholar.

- BenchChem. (2025). The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Pyrrolidines in Drug Discovery. BenchChem.

- Mebrahtu, E., & Csámpai, A. (2022). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences, 23(21), 13329.

- Pfund, E., & Lequeux, T. (2015). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Request PDF.

- Poyraz, S., Kaya, R., & Çıkrıkçı, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central.

- #memo. (2019). Process development of fluorinated-pyrrolidin analogue. #memo #organic_chemistry.

- ResearchGate. (2022). FDA-approved pyrrolidine-containing drugs in 2022.

- ResearchGate. (2022). Fluorine effects on biological activity.

- PharmaBlock. (n.d.).

- Wang, Y., & Tang, W. (2019). The Dark Side of Fluorine. PMC - NIH.

- Wikipedia. (n.d.). Stereoelectronic effect. Wikipedia.

- Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 333–335.

- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Request PDF.

- ResearchGate. (2011). Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Request PDF.

- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- National Center for Biotechnology Information. (2024). Recent Advances on Fluorine Chemistry. PMC - NIH.

- Smith, T. E., & Smith, A. M. (2022).

- ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.

- ResearchGate. (2022).

- ResearchGate. (2007). The role of fluorine in medicinal chemistry. Request PDF.

- National Center for Biotechnology Information. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC - PubMed Central.

- YouTube. (2025). I Unpacked the Most Confusing Concept in Organic Chemistry: The Stereoelectronic Effect. YouTube.

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 10. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]

- 15. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 21. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Preliminary Biological Screening of 3-Fluoropyrrolidine Derivatives

Foreword: The Strategic Value of Fluorine in Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] The pyrrolidine ring, a privileged structure in numerous natural products and pharmaceuticals, becomes a particularly compelling starting point when functionalized with this versatile halogen.[2][3] The presence of a fluorine atom at the 3-position can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity through stereoelectronic effects.[4][3] This guide provides a comprehensive framework for the initial biological evaluation of novel 3-fluoropyrrolidine derivatives, designed to efficiently identify promising candidates and eliminate liabilities early in the drug discovery pipeline. Our approach is not a rigid checklist but a dynamic, logic-driven cascade that prioritizes resource allocation and maximizes the potential for success.

The Foundation: In Silico Triage and ADMET Profiling

Before committing to costly and time-consuming synthesis and wet-lab screening, a robust in silico evaluation is essential.[5][6] This initial step serves to prioritize compounds with favorable drug-like properties and flag potential liabilities, a critical strategy to reduce late-stage attrition.[7][[“]][9] Computational tools allow us to predict a range of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[10][11][12]

Causality Behind the Choice: The rationale is risk mitigation. Properties like poor absorption or high predicted toxicity are common reasons for drug failure.[7] By identifying these issues computationally, we can deprioritize or redesign problematic derivatives before they consume valuable resources.

Key Parameters for Evaluation:

-

Physicochemical Properties: Molecular weight, cLogP (lipophilicity), topological polar surface area (TPSA), hydrogen bond donors/acceptors. These are fundamental predictors of oral bioavailability (e.g., Lipinski's Rule of 5).[13]

-

Solubility & Permeability: Predicting aqueous solubility and cell permeability (e.g., Caco-2 model) helps forecast absorption.[9]

-

Metabolic Stability: Identifying potential sites of metabolism by Cytochrome P450 (CYP) enzymes can predict the compound's half-life. Inhibition of these enzymes is also a key predictor of drug-drug interactions.[14]

-

Toxicity Prediction: Computational models can flag potential for hepatotoxicity, cardiotoxicity, genotoxicity, and other adverse effects.[15]

Data Presentation: In Silico Profile

All computational data should be organized to facilitate direct comparison and prioritization.

| Compound ID | MW ( g/mol ) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Predicted Aqueous Solubility (logS) | Predicted CYP2D6 Inhibition |

| F-PYRR-001 | 310.4 | 2.5 | 65.7 | 1 | 4 | -3.1 | Low Risk |

| F-PYRR-002 | 324.4 | 3.8 | 65.7 | 1 | 4 | -4.5 | High Risk |

| F-PYRR-003 | 298.3 | 1.9 | 78.5 | 2 | 5 | -2.8 | Low Risk |

The Screening Cascade: A Multi-Tiered Approach to Biological Evaluation

A tiered screening approach is the most efficient method for evaluating a new chemical series. It begins with broad, high-throughput assays to identify general activity and toxicity, followed by more complex, target-specific assays for the most promising "hits."[16][17] This cascade ensures that resources are focused on compounds with the highest potential.

Diagram: The 3-Fluoropyrrolidine Screening Cascade

Caption: A tiered workflow for screening 3-fluoropyrrolidine derivatives.

Tier 1 Assays: Establishing a Baseline for Activity and Toxicity

The goal of Tier 1 is to cast a wide net to quickly assess two fundamental properties of every compound: its intrinsic toxicity to mammalian cells and its activity in a broad, disease-relevant context.

General Cytotoxicity Screening

Expertise & Causality: Before assessing therapeutic potential, we must understand a compound's toxicity profile. A compound that kills all cells indiscriminately is not a viable drug candidate. We employ complementary assays to get a fuller picture: the MTT assay measures mitochondrial metabolic function, while the Lactate Dehydrogenase (LDH) assay measures cell membrane integrity.[15][18][19][20] A compound could, for instance, disrupt the cell membrane (high LDH release) without immediately halting metabolism (low effect in MTT), or vice-versa. Running both provides a more robust, self-validating system.[19][21]

This protocol assesses cell metabolic activity as an indicator of cell viability.[18]

-

Cell Seeding:

-

Culture a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer line like HeLa) under standard conditions (37°C, 5% CO₂).

-

Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.[7]

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of each 3-fluoropyrrolidine derivative in DMSO.

-

Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

-

Include controls: vehicle control (medium + DMSO) and a positive control for cell death (e.g., doxorubicin).

-

Remove the old medium from cells and add 100 µL of the compound dilutions.

-

-

Incubation:

-

Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.[7]

-

-

MTT Addition and Formazan Solubilization:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).[18]

-

Diagram: MTT Assay Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. What is in silico drug discovery? [synapse.patsnap.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. consensus.app [consensus.app]

- 9. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 10. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cell4pharma.com [cell4pharma.com]

- 12. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 13. tandfonline.com [tandfonline.com]

- 14. bioivt.com [bioivt.com]

- 15. itmedicalteam.pl [itmedicalteam.pl]

- 16. lifesciences.danaher.com [lifesciences.danaher.com]

- 17. books.rsc.org [books.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

3-Fluoro-3-(methoxymethyl)pyrrolidine safety and handling

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-3-(methoxymethyl)pyrrolidine

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of this compound and its common salt form, this compound hydrochloride. It is intended for researchers, chemists, and drug development professionals who may work with this compound. The causality behind each procedural recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.

Compound Profile and Physicochemical Properties

This compound is a substituted pyrrolidine derivative. The introduction of a fluorine atom at the C3 position can significantly alter the compound's physicochemical and pharmacological properties, making such motifs valuable in medicinal chemistry. It is crucial to understand the basic properties of the specific form being handled, as it is available commercially as both a free base and a hydrochloride salt.